N-(5-benzoyl-2-morpholin-4-ylphenyl)-2-chloro-4-nitrobenzamide -

N-(5-benzoyl-2-morpholin-4-ylphenyl)-2-chloro-4-nitrobenzamide

Catalog Number: EVT-4763543
CAS Number:
Molecular Formula: C24H20ClN3O5
Molecular Weight: 465.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide

  • Compound Description: This compound serves as a key intermediate in the synthesis of novel phenoxy derivatives with anticancer properties. []

2. 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl] [, , ] thiadiazol-2-yl} -acetamide (7d)* Compound Description: This compound is a phenoxy derivative of 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide and exhibits potent cytotoxicity against the Caco-2 cell line with an IC50 of 1.8 µM. []* Relevance: Similar to the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, this compound contains a 2-chloroacetamide group. The presence of a substituted phenyl ring connected by an oxygen atom (phenoxy group) in this compound is analogous to the benzoyl group present in the target compound, suggesting a potential structure-activity relationship.

3. N-(5-benzoyl-2-oxo-4-phenyl-2H-pyrimidin-1-yl)-malonamic acid* Compound Description: This heterocyclic compound serves as a ligand for forming bis-chelate metal complexes with various metal ions. These complexes exhibit antimicrobial properties, particularly against Gram-positive bacteria. []* Relevance: This compound shares a benzamide structural motif with the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide. The presence of a pyrimidine ring in this compound and potential for a similar heterocycle in the target compound further suggests structural similarity.

4. N‐(5‐Benzoyl‐2‐oxo‐4‐phenyl‐1,2‐di­hydro­pyrimidin‐1‐yl)­benz­amide* Compound Description: This compound is structurally characterized by a non-planar molecular conformation, with the pyrimidine ring exhibiting specific dihedral angles with the phenyl rings. []* Relevance: Sharing the benzamide motif with the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, this compound further emphasizes the prevalence of this structural feature in related compounds. The presence of a pyrimidine ring, as seen in other related compounds, suggests a possible structural similarity to the target compound.

5. (R)-N-[[3-[3-Fluoro-4-morpholinyl] phenyl]-2-oxo-5-oxazolidinyl]Methanol* Compound Description: This compound represents a key intermediate in the synthesis of linezolid, a synthetic oxazolidinone antibacterial agent. [] * Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both contain a morpholine ring, highlighting the potential significance of this group in their biological activities or synthetic pathways.

6. N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1)* Compound Description: This compound exhibits inhibitory activity against NF-kappaB and AP-1 transcription factors. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, share a carboxamide functional group, suggesting a potential commonality in their chemical reactivity or binding interactions.

7. 4-Benzoyl-2, 4-Dihydro-5-Methyl-2-Phenyl-3H-Pyrazol-3-Thione (BMPPT)* Compound Description: This compound, in conjunction with the synergist tri-n-octylphosphine oxide (TOPO), is employed for the extraction of actinide ions from aqueous solutions. []* Relevance: While not directly analogous in structure, both this compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, contain a benzoyl group. This shared feature might indicate similar synthetic pathways or reactivity profiles.

8. N- {2- chloro-4 - [(6,7-dimethoxy-4-quinolyl) oxy] phenyl} -N?- (5-methyl-3-isoxazolyl) urea* Compound Description: This compound exists in a specific crystalline form as a monohydrate hydrochloric acid monoadduct and is a pharmaceutically acceptable salt. It exhibits therapeutic potential for various conditions including tumors, diabetic retinopathy, rheumatoid arthritis, psoriasis, atherosclerosis, Kaposi's sarcoma, and exudative age-related macular degeneration. [, ] * Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, share a urea functional group. This structural similarity suggests a potential for analogous chemical behavior or biological interactions.

9. 2-(4-Chloro)phenyl-imidazo[1,2-a]pyridine (CB256, 3)* Compound Description: This imidazopyridine-based compound acts as a ligand for the 18-kDa translocator protein (TSPO) and serves as a precursor for developing TSPO-targeted cancer imaging agents. [, ]* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both possess a chlorophenyl group. This shared structural motif might indicate similar physicochemical properties or synthetic routes.

10. 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene-carboxamide* Compound Description: This compound exists in a novel polymorphic form and an amorphous form, both exhibiting anticoagulant activity and potential for treating thromboembolic diseases. [, ]* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, share the presence of a chlorine atom attached to an aromatic ring (chlorophenyl motif), suggesting a potential for similar physicochemical properties.

11. 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)* Compound Description: This hydroxyl sulfonamide analogue exhibits selective inhibitory activity against the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. JC-171 demonstrates potential as a disease-modifying agent for treating neurological disorders, including multiple sclerosis (MS). []* Relevance: Both this compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, belong to the benzamide class of compounds, suggesting potential similarities in their chemical properties and potential biological activities.

12. 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-piperidino) phenyl]-2 (1H)-pyridones* Compound Description: The synthesis of this group of compounds is described, but their specific biological activity is not mentioned. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both contain a morpholine ring, indicating a potential shared role in their biological activities or synthetic pathways.

13. 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5)* Compound Description: This compound acts as a potent dual inhibitor of both VEGFr2 and Src family kinases (Src and YES) and is under investigation as a potential therapeutic for age-related macular degeneration (AMD). []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both feature a chlorophenyl motif. This shared structural element suggests potential similarities in their physicochemical properties and potential for interacting with biological targets.

14. 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (12)* Compound Description: This compound is a benzoyl ester prodrug designed to enhance the ocular concentration of 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5) after topical administration. It exhibits promising characteristics for treating AMD, including excellent ocular pharmacokinetics, low systemic circulation, and good efficacy in preclinical models. []* Relevance: This compound shares a benzoyl group with the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide. The presence of this common moiety suggests potential similarities in their chemical reactivity, metabolic pathways, and potentially biological activity.

15. 2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384, 1)* Compound Description: This benzenesulfonamide derivative exhibits partial agonist activity towards PPARγ, binding to both orthosteric and allosteric sites. []* Relevance: While not a direct structural analogue, both this compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, possess a chlorine atom directly attached to an aromatic ring, indicating a potential for similar physicochemical properties or synthetic strategies.

16. N(6)-[(hetero)aryl/(cyclo)alkyl-carbamoyl-methoxy-phenyl]-(2-chloro)-5'-N-ethylcarboxamido-adenosines* Compound Description: This series of adenosine derivatives displays potent agonist activity at the human A(2B) adenosine receptor, demonstrating good selectivity over other adenosine receptor subtypes. [] * Relevance: This group of compounds and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, share the presence of a chlorine atom directly attached to an aromatic ring, suggesting a potential for similar physicochemical properties or synthetic strategies.

17. 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)* Compound Description: This series of compounds, synthesized from a thiophene-2-carboxamide derivative, were subjected to biological evaluation and docking studies, although the specific biological activity is not mentioned. []* Relevance: While not structurally identical, both this group of compounds and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, feature a chloro-substituted aromatic ring and a carboxamide group. This shared structural motif suggests a potential for similar chemical reactivity or biological interactions.

18. Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol-(Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i) * Compound Description: This series of compounds, synthesized by condensing a thiophene-2-carboxamide derivative with Morpholinyl/Piperidinyl/N-methyl piperizinyl-carbamido-phosphoric acid dichlorides, were subjected to biological evaluation and docking studies. []* Relevance: While not structurally identical, this group of compounds and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, share the presence of a morpholine ring, suggesting they might belong to similar chemical classes or exhibit similar biological activities.

19. N-Benzoyl-2-substituted-2-hydroxymethyl-2-amino Acids* Compound Description: This class of compounds, specifically racemic N-benzoyl derivatives of 2-methylserine, 2-isobutylserine, and 2-benzylserine, are activated with chiral triazine condensing reagents for enantioselective synthesis. []* Relevance: Compounds in this class share the benzamide structural motif with the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, highlighting the significance of this group in related compounds.

20. 5-Benzoyl-2-(1H-indol-3-yl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydrofuran-3-carbonitrile* Compound Description: The crystal structure of this compound is characterized by a twisted hydrofuran ring and specific intermolecular interactions. []* Relevance: This compound shares a benzoyl group with the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, suggesting possible similarities in their chemical properties.

21. (±)-trans-5-Benzoyl-2-(1H-indol-3-yl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile* Compound Description: This compound exhibits a twisted furan ring and its molecular structure is stabilized by intramolecular and intermolecular interactions. []* Relevance: This compound also shares a benzoyl group with the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide. The presence of this moiety suggests possible similarities in their chemical behavior and synthetic routes.

22. (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)* Compound Description: This compound is a selective and orally active vasopressin V1b receptor antagonist. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both contain a chlorine atom directly attached to an aromatic ring. This structural feature suggests a potential for similar physicochemical properties or biological activities.

23. N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine)* Compound Description: This compound is a potent and selective protein arginine deiminase (PAD) inactivator, displaying enhanced potency and selectivity compared to its first-generation counterparts. [] * Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, share a benzamide functional group, indicating a potential for similar chemical reactivity or binding interactions.

24. N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine)* Compound Description: This compound is another potent and selective PAD inactivator with improved characteristics compared to earlier compounds. []* Relevance: Similar to the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, this compound possesses a chlorine atom directly attached to an aromatic ring, indicating a potential for similar physicochemical properties or biological activities.

25. 5-[(3'-chloro-4'-substituted-2'-oxo-azetidi-1'-yl)amino] barbituric acid (4a-4c)* Compound Description: This series of barbituric acid derivatives was synthesized by cycloaddition of chloroacetyl chloride to 5-[(N-substituted benzylidenyl imino amino)] barbituric acids. []* Relevance: This group of compounds and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both contain a chlorine atom directly attached to an aromatic ring, suggesting they might share similar chemical reactivity or biological activity.

26. N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)* Compound Description: This compound is a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both possess a chlorine atom directly attached to an aromatic ring, suggesting they might share similar physicochemical properties or exhibit similar biological activities.

27. 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives* Compound Description: This series of compounds was designed as potential falcipain-2 (FP-2) inhibitors but showed insignificant inhibitory activity in in vitro assays. []* Relevance: Compounds in this series share a benzamide structural motif with the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, indicating the presence of this group in compounds with potential biological activity.

28. N-(3-aryl-1,8-naphthyridin-2-yl) and N,N′-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines* Compound Description: This series of compounds, synthesized from 2-chloro-3-aryl-1,8-naphthyridine, was evaluated for antimicrobial activity. []* Relevance: While not structurally identical, the presence of a chlorinated aromatic ring in the synthesis of these compounds and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, suggests a potential for similar chemical reactivity or synthetic strategies.

29. 2-(4-((3-aryl-1,8-naphthyridin-2-yl)amino)phenyl)isoindoline-1,3-diones * Compound Description: This series of compounds, synthesized from N-(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines, was evaluated for antimicrobial activity. []* Relevance: While not structurally identical, the presence of an aromatic ring system and an amide group in these compounds and in the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, suggests a potential for similar chemical reactivity or biological activities.

30. (2E,4E)-1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)-5-phenylpenta-2,4-dien-1-one* Compound Description: The crystal structure of this compound, characterized by specific dihedral angles and intermolecular interactions, is reported. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both possess a chlorine atom directly attached to an aromatic ring, indicating a potential for similar physicochemical properties or synthetic strategies.

31. Pyrazone (amino-5 chloro-4 phényl-2 2H pyridazinone-3)* Compound Description: The adsorption and desorption characteristics of this compound on various soil types were studied. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both contain a chlorine atom directly attached to an aromatic ring, suggesting a potential for similar physicochemical properties or environmental behavior.

32. 2-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]- l,3-oxazolidin-5-yl}méthyl)-lh-isoindol-l,3(2h)-dione* Compound Description: A method for synthesizing this compound with high optical purity is described. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both contain a morpholine ring. This structural feature suggests a potential for similar biological activities or synthetic routes.

33. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides* Compound Description: This homologous series of compounds, with alkyl chain lengths ranging from C1 to C18, was synthesized and evaluated for antimicrobial activity and enzyme inhibition. []* Relevance: This series of compounds features a benzamide group, a structural element present in the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide. This shared motif suggests a potential for similar chemical reactivity or biological activity.

34. N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (4)* Compound Description: This compound, synthesized as an analogue of the most active N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide, exhibited mild antimicrobial activity. []* Relevance: While not structurally identical, the presence of an aromatic ring system in this compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, suggests they might share similar chemical reactivity or biological activity profiles.

35. MMV665953 {1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea}* Compound Description: This compound exhibits potent anti-staphylococcal and anti-biofilm properties, demonstrating bactericidal activity against methicillin-resistant and methicillin-sensitive Staphylococcus aureus. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both possess a chlorine atom directly attached to an aromatic ring, suggesting a potential for similar physicochemical properties.

36. MMV665807 {5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide}* Compound Description: This compound, similar to MMV665953, displays potent anti-staphylococcal and anti-biofilm activity. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both belong to the benzamide class of compounds, suggesting they might share similar chemical reactivity or biological activities.

37. 4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)* Compound Description: This compound is a farnesyl protein transferase inhibitor (FTI) and was used to study mechanisms of drug resistance in a human carcinoma cell line. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both possess a chlorine atom directly attached to an aromatic ring, suggesting a potential for similar physicochemical properties.

38. N-Phenylaminomethylthioacetylpyrimidine-2,4-diones* Compound Description: This class of compounds exhibits promising inhibitory activity against protoporphyrinogen IX oxidase (PPO) and potential as herbicides. []* Relevance: While not a perfect structural match, the presence of a substituted phenyl ring directly attached to a nitrogen atom in this class of compounds and in the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, suggests a potential for similar chemical reactivity or biological activities.

39. Ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate (2c)* Compound Description: This compound, a member of the N-Phenylaminomethylthioacetylpyrimidine-2,4-diones class, displays potent PPO inhibition and effective weed control. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both possess a chlorine atom directly attached to an aromatic ring, indicating a potential for similar physicochemical properties.

40. 2-[1-(2-Chloro-4-pyrrolidin-1-yl-benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin- 5-yl]-N-isopropylacetamide* Compound Description: The synthesis and biological evaluation of both the (R)- and (S)-enantiomers of this compound are described. The (R)-enantiomer exhibits more potent activity as a vasopressin V2 receptor agonist. []* Relevance: This compound and the target compound, N-[5-Benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, both contain a chlorine atom directly attached to an aromatic ring. This structural feature suggests a potential for similar physicochemical properties or biological activities.

Properties

Product Name

N-(5-benzoyl-2-morpholin-4-ylphenyl)-2-chloro-4-nitrobenzamide

IUPAC Name

N-(5-benzoyl-2-morpholin-4-ylphenyl)-2-chloro-4-nitrobenzamide

Molecular Formula

C24H20ClN3O5

Molecular Weight

465.9 g/mol

InChI

InChI=1S/C24H20ClN3O5/c25-20-15-18(28(31)32)7-8-19(20)24(30)26-21-14-17(23(29)16-4-2-1-3-5-16)6-9-22(21)27-10-12-33-13-11-27/h1-9,14-15H,10-13H2,(H,26,30)

InChI Key

ABFVHFXTKNBCNO-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.